(+/-)-4Hydroxy Propranolol Sulfate (+/-)-4Hydroxy Propranolol Sulfate
Brand Name: Vulcanchem
CAS No.: 87075-33-0
VCID: VC20785849
InChI: InChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21)
SMILES: CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O
Molecular Formula: C16H21NO6S
Molecular Weight: 355.4 g/mol

(+/-)-4Hydroxy Propranolol Sulfate

CAS No.: 87075-33-0

Cat. No.: VC20785849

Molecular Formula: C16H21NO6S

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-4Hydroxy Propranolol Sulfate - 87075-33-0

Specification

CAS No. 87075-33-0
Molecular Formula C16H21NO6S
Molecular Weight 355.4 g/mol
IUPAC Name [4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate
Standard InChI InChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21)
Standard InChI Key ODCKICSDIPVTRM-UHFFFAOYSA-N
Isomeric SMILES CC(C)[NH2+]CC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)[O-])O
SMILES CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O
Canonical SMILES CC(C)[NH2+]CC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)[O-])O

Introduction

Chemical Structure and Properties

Molecular Structure

(+/-)-4Hydroxy Propranolol Sulfate has the molecular formula C16H21NO6S . The compound is structurally related to propranolol but contains a sulfate group attached to the hydroxyl group at the 4' position of the naphthalene ring. The IUPAC name for this compound is [4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate. The racemic nature of (+/-)-4Hydroxy Propranolol Sulfate indicates that it contains equal amounts of both the dextrorotatory (+) and levorotatory (-) enantiomers, differentiating it from the single-enantiomer forms such as (-)-4-Hydroxypropranolol-4-O-sulfate .

Physical and Chemical Properties

The physical and chemical properties of (+/-)-4Hydroxy Propranolol Sulfate are essential for its identification, characterization, and understanding its behavior in biological systems. The following table presents the key properties of this compound:

PropertyValueReference
Molecular FormulaC16H21NO6S
Molecular Weight355.4 g/mol
Density1.35 g/cm³
Melting Point176-178°C
IUPAC Name[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate
CAS Number87075-33-0

Chemical Identifiers

Several chemical identifiers are associated with (+/-)-4Hydroxy Propranolol Sulfate to facilitate its recognition in chemical databases and literature. These identifiers provide unique ways to reference the compound in various contexts:

Identifier TypeValue
CAS Number87075-33-0
Standard InChIInChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21)
Standard InChIKeyODCKICSDIPVTRM-UHFFFAOYSA-N
Canonical SMILESCC(C)[NH2+]CC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)[O-])O

Formation and Metabolism

Metabolic Pathways

(+/-)-4Hydroxy Propranolol Sulfate is formed through the metabolic transformation of propranolol in the body. The primary pathway involves the hydroxylation of propranolol to form 4'-hydroxypropranolol, followed by sulfation to produce 4'-hydroxypropranolol sulfate . This sulfation reaction is catalyzed by phenolsulfotransferases (PSTs) present in hepatic cytosol .

Research has shown that propranolol is rapidly metabolized after oral administration, and is excreted mainly as the sulfate conjugate, 4'-hydroxypropranolol sulfate . The detection of this metabolite in biological fluids provides evidence of propranolol consumption, which is significant in contexts such as doping control in sports where propranolol may be used to slow heart rate .

Stereochemistry

The stereoselective formation of 4'-hydroxypropranolol sulfate from racemic 4'-hydroxypropranolol has been investigated using canine hepatic cytosol and partially purified phenolsulfotransferases . Studies have demonstrated that multiple PST enzymes with differing stereoselectivities are involved in the sulfation process.

Analytical Methods

Electrochemical Detection

Electrochemical methods have been developed for the detection and quantification of (+/-)-4Hydroxy Propranolol Sulfate. Voltammetric measurements using glassy carbon electrodes (GCE) have shown that 4'-hydroxypropranolol sulfate can be electrochemically oxidized, producing a distinct oxidation peak that allows for its quantification .

ParameterValueReference
Detection MethodVoltammetry on glassy carbon electrode (GCE)
Linear Concentration Range3.52×10⁻⁶ - 4.22×10⁻⁵ mol L⁻¹
Detection PrincipleElectrochemical oxidation

The separation of oxidation peaks between propranolol and its metabolites suggests the possibility of simultaneous electroanalysis of propranolol and 4'-hydroxypropranolol sulfate . This electrochemical method is described as rapid and simple, with potential applications for determining these compounds in biological samples.

Chromatographic Methods

Ultra-high performance liquid chromatography (Ultra HPLC) has been successfully applied to determine the presence of (+/-)-4Hydroxy Propranolol Sulfate in biological samples . This method provides a means to verify results obtained through electrochemical detection and offers high sensitivity for metabolite identification.

High-performance liquid chromatography (HPLC) methods have been commonly used to determine the presence of propranolol and its metabolites, including 4'-hydroxypropranolol sulfate . These chromatographic techniques offer high sensitivity and specificity for the detection of these compounds in complex biological matrices such as urine, which is particularly important in contexts where detection of drug metabolites serves as evidence of drug consumption.

Pharmacological Significance

Relationship to Propranolol

(+/-)-4Hydroxy Propranolol Sulfate is a significant metabolite of propranolol, a widely used non-selective beta-adrenergic antagonist. Propranolol is commonly prescribed for conditions such as hypertension, anxiety, and certain heart-related disorders. The metabolite's importance lies in its role in drug metabolism and pharmacokinetics, influencing both the therapeutic effects and side effects of propranolol.

Propranolol is consumed in sport and other stressful activities, where it can act as a doping agent by slowing down the heart rate . The drug's use in the horse racing industry has been noted due to its effects on animals. Since propranolol is rapidly metabolized after oral administration, the detection of its metabolites, such as 4'-hydroxypropranolol sulfate, provides evidence of propranolol consumption when the parent drug may no longer be detectable in biological fluids .

Biological Activity

The sulfation of 4'-hydroxypropranolol to form 4'-hydroxypropranolol sulfate is generally considered a detoxification process that facilitates the elimination of the drug from the body. The sulfate conjugate is more water-soluble than the parent compound, which enhances its excretion through urine, making it an important marker for propranolol consumption in toxicological and forensic analyses.

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